3-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-N’-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole core, which is known for its diverse biological activities, and is functionalized with methoxy, methylbenzyl, and thiophenyl groups, contributing to its unique chemical properties.
Preparation Methods
The synthesis of 3-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-N’-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:
Formation of the pyrazole core: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Functionalization of the pyrazole ring:
Condensation with thiophen-2-carbaldehyde: The final step involves the condensation of the functionalized pyrazole with thiophen-2-carbaldehyde to form the desired compound under reflux conditions.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
3-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-N’-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The methoxy and methylbenzyl groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The pyrazole core is known for its biological activity, making this compound a candidate for drug development and biochemical studies.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-N’-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The pyrazole core can bind to various enzymes and receptors, modulating their activity. The methoxy and methylbenzyl groups can enhance the compound’s binding affinity and specificity, while the thiophenyl group can contribute to its overall stability and reactivity .
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives with different functional groups. For example:
3-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}acetic acid: This compound has a similar structure but lacks the thiophenyl group, which may affect its biological activity and chemical properties.
4-Methoxy-3-methylbenzaldehyde: This compound shares the methoxy and methylbenzyl groups but has a different core structure, leading to different reactivity and applications.
The uniqueness of 3-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-N’-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide lies in its combination of functional groups, which confer specific chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
3-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-N-[(E)-thiophen-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3S/c1-16-5-7-17(8-6-16)15-31-22-10-9-18(12-23(22)30-2)20-13-21(27-26-20)24(29)28-25-14-19-4-3-11-32-19/h3-14H,15H2,1-2H3,(H,26,27)(H,28,29)/b25-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJDKXZIOBASZTB-AFUMVMLFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=NNC(=C3)C(=O)NN=CC4=CC=CS4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=NNC(=C3)C(=O)N/N=C/C4=CC=CS4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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